molecular formula C8H8O3 B116926 2',5'-Dihydroxyacetophenone CAS No. 490-78-8

2',5'-Dihydroxyacetophenone

Cat. No. B116926
CAS RN: 490-78-8
M. Wt: 152.15 g/mol
InChI Key: WLDWSGZHNBANIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,5’-Dihydroxyacetophenone (DHAP) is an aromatic ketone . It is a natural product found in Cynanchum wilfordii and Ganoderma applanatum . It is a natural phenolic compound that is found in many plants . It has been shown to have anti-inflammatory properties through its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin 1 beta .


Synthesis Analysis

2,5-Dihydroxyacetophenone has been prepared in 54% yield by heating hydroquinone diacetate, hydroquinone, and anhydrous aluminum chloride . It has also been prepared by the reaction of hydroquinone with acetic acid in the presence of zinc chloride .


Molecular Structure Analysis

The compound exhibits a rich chemistry due to the superposition of the hydroquinone structure and the 2-hydroxyacetophenone structure with its α-hydroxy ortho-quinone methide tautomer .


Chemical Reactions Analysis

The 1-acetyl group exhibits high reactivity attributed to resonance of the carbonyl group with the π-electrons of the benzene ring and proton donation to the carbonyl group from the adjacent 2-hydroxy group . One of the prominent conversion paths for DHAP are aldol-type reactions which have been applied for the synthesis of a multitude of flavonoids . Other reaction pathways are nucleophilic substitution on the carbonyl group mainly with amines, electrophilic addition to the benzene ring, and oxidation into the corresponding benzoquinone .


Physical And Chemical Properties Analysis

The molecular formula of 2’,5’-Dihydroxyacetophenone is C8H8O3 . Its molecular weight is 152.15 g/mol . The melting point is 204-206 °C (lit.) . The boiling point is a rough estimate of 234.6°C . The density is a rough estimate of 1.2143 . The refractive index is an estimate of 1.4447 . It is insoluble in water .

Scientific Research Applications

Green Route for Acylation of Resorcinol

The synthesis of 2',4'-Dihydroxyacetophenone from resorcinol and acetic acid highlights an environmentally friendly and efficient process. Employing Amberlyst-36 as a catalyst showed significant effectiveness, aligning with the principles of green chemistry. This process represents an advancement in the field by providing a non-polluting and reusable catalyst, addressing waste disposal challenges traditionally associated with zinc chloride (Yadav & Joshi, 2002).

Therapeutic Potential in Cancer Treatment

2,5-Dihydroxyacetophenone (DHAP) has been identified to possess therapeutic qualities, including anti-inflammatory, anti-anxiety, and neuroprotective properties. Specifically, its efficacy in inducing apoptosis in multiple myeloma cells has been recognized. This involves downregulating oncogenic gene products, leading to cell cycle arrest and apoptosis. Moreover, the impact of DHAP on MAPK signaling pathways, which are integral to tumor proliferation and invasion, has been underscored. These findings position DHAP as a promising therapeutic agent against multiple myeloma (Ko et al., 2017).

Enhancement of Mass Spectrometric Analysis

DHAP serves as an effective matrix in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometric analysis. It significantly enhances the detection sensitivity of peptides, proteins, and glycoproteins, demonstrating its pivotal role in facilitating low- and high-throughput analyses. This application of DHAP underscores its contribution to advancements in proteomic research and analytical chemistry (Wenzel et al., 2006).

Inhibitory Effects on Tyrosinase and Melanogenesis

Investigations into the properties of 2,5-Dihydroxyacetophenone (2,5-DHAP) have revealed its potent inhibitory effects on murine tyrosinase, which subsequently suppresses melanogenesis both in vitro and in vivo. This compound offers a promising approach to managing skin hyperpigmentation in humans, showcasing its potential applicability in dermatology and cosmetic science (Ding et al., 2011).

Photodissociation Dynamics in MALDI Processes

The study of the photodissociation of DHAP, particularly its role as a matrix compound in MALDI, provides valuable insights into its dissociation channels and the energy distribution of photofragments. This understanding contributes to the optimization of MALDI processes, particularly in improving the efficiency and accuracy of mass spectrometric analyses (Morisawa et al., 2009).

Degradation in Cellulosic Materials

2,5-DHAP's role as a key chromophore in cellulosic materials has been explored, particularly in its degradation with hydrogen peroxide under alkaline conditions. This process is relevant to the pulp and paper industry, aiming for brighter products by targeting such chromophores during bleaching sequences. The degradation pathways and product analyses contribute to a better understanding of the chemical processes involved in paper bleaching and production (Zwirchmayr et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the properties and potential applications of 2’,5’-Dihydroxyacetophenone . Further studies are needed to fully understand its potential uses and benefits.

properties

IUPAC Name

1-(2,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDWSGZHNBANIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060077
Record name 1-(2,5-Dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',5'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2',5'-Dihydroxyacetophenone

CAS RN

490-78-8
Record name 2′,5′-Dihydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylhydroquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5'-DIHYDROXYACETOPHENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(2,5-dihydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(2,5-Dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5'-dihydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETYLHYDROQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1H7QH11ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2',5'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 203 °C
Record name 2',5'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In the solution of 220 g(2 mol) of hydroquinone in 500 ml of acetic acid, 102 g(1 mol) of acetic anhydride was drop-added for one hour while agitating the solution at 110° C. The mixture was maintained at 110° C. for two hours, and acetic acid was distilled under vacuum. 1 liter of toluene was added to the reaction mixture and the unreacted excess hydroquinone was filtered and collected (recovered amount: 110 g, recycled without any purification process). A desired monoacetyl hydroquinone was obtained by evaporating the residue under vacuum. (Yield: 149.1 g(98%). mp: 60-62° C., 1H-NMR(200 MHz, CDCl3, ppm) 2.25(s, 3H), 5.78 (br, 1H), 6.70 (d,2H), 6.88 (d, 2H).
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',5'-Dihydroxyacetophenone
Reactant of Route 2
Reactant of Route 2
2',5'-Dihydroxyacetophenone
Reactant of Route 3
Reactant of Route 3
2',5'-Dihydroxyacetophenone
Reactant of Route 4
2',5'-Dihydroxyacetophenone
Reactant of Route 5
2',5'-Dihydroxyacetophenone
Reactant of Route 6
Reactant of Route 6
2',5'-Dihydroxyacetophenone

Citations

For This Compound
1,570
Citations
YA Dyakov, ST Tsai, A Bagchi, CM Tseng… - The Journal of …, 2009 - ACS Publications
Multiphoton dissociation and ionization of 2,5-dihydroxyacetophenone (DHAP), an important matrix compound in UV matrix-assisted laser desorption/ionization (MALDI), is studied in a …
Number of citations: 11 pubs.acs.org
Y Han, HW Jung, JY Lee, JS Kim, SS Kang… - Journal of Medicinal …, 2012 - liebertpub.com
Rehmanniae Radix Preparata, the steamed root of Rehmannia glutinosa Libosch, has been widely used for the treatment of inflammatory conditions in Oriental medicines. In this study …
Number of citations: 42 www.liebertpub.com
JH Ko, JH Lee, SH Jung, SG Lee, A Chinnathambi… - Molecules, 2017 - mdpi.com
2,5-Dihydroxyacetophenone (DHAP) is an active compound obtained from Radix rehmanniae preparata, which is widely used as a herbal medicine in many Asian countries. DHAP has …
Number of citations: 28 www.mdpi.com
J Schröter, A Fülöp, C Hopf, J Schiller - Analytical and bioanalytical …, 2018 - Springer
Unequivocal assignment of phospholipid peaks in complex mixtures is difficult if only the m/z values but no tandem mass spectrometry (MS/MS) data are available. This is usually the …
Number of citations: 20 link.springer.com
T Hosoya, AD French… - Mini-Reviews in Organic …, 2015 - ingentaconnect.com
2,5-Dihydroxyacetophenone (DHAP) is one of the three key chromophores found in aged cellulosics. Knowledge of the general reactivity and chemistry of this compound is helpful for a …
Number of citations: 8 www.ingentaconnect.com
A Siddiqa, A Tajammal, A Irfan… - Journal of …, 2022 - Taylor & Francis
An imbalance between reactive oxygen species (ROS) and their elimination by antioxidants damages the cell and infect whole organism. The biological defence system against …
Number of citations: 3 www.tandfonline.com
HW Chen, CF Chen, PR Lee, SJ Yiin, JY Liang… - Bioorganic & Medicinal …, 2023 - Elsevier
Excessive bone resorption activity of osteoclasts is a common characteristic of osteolytic conditions such as osteoporosis and inflammatory bone diseases. Natural compounds with …
Number of citations: 0 www.sciencedirect.com
T Wenzel, K Sparbier, T Mieruch… - … in mass spectrometry, 2006 - Wiley Online Library
2,5‐Dihydroxyacetophenone (DHAP) is presented as a matrix which enables highly sensitive matrix‐assisted laser desorption/ionization time‐of‐flight (MALDI‐TOF) mass spectrometric …
Y Morisawa, YA Dyakov, CM Tseng… - The Journal of …, 2009 - ACS Publications
Photodissociation of 2,5-dihydroxyacetophenone (DHAP), an important matrix compound in matrix-assisted laser desorption/ionization (MALDI), was studied in a molecular beam at 193 …
Number of citations: 8 pubs.acs.org
MY Nassar, IS Ahmed, HA Dessouki, SS Ali - Journal of Basic and …, 2018 - jbesci.org
Schiff base complexes derived from 2, 5-dihydroxyacetophenone as ligand and some metal cations: Cu2+, Zn2+, Cd2+ and Hg2+ have been prepared and investigated. The structures …
Number of citations: 19 jbesci.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.